N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
Description
This compound belongs to a class of nitrogen-containing spirocyclic molecules characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. The structure includes a spiro-fused cyclohexane-piperidine system, a phenyl group at position 2, and an acetamide side chain substituted with a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₂₄H₂₃ClN₄O₃ (estimated molecular weight: ~454.92 g/mol). The chloro and methoxy substituents likely enhance lipophilicity (logP ~4.6) while contributing to target binding via electron-withdrawing and hydrogen-bonding effects.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-30-18-8-7-16(13-17(18)23)24-19(28)14-27-11-9-22(10-12-27)25-20(21(29)26-22)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCLQTUBNVUPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes various functional groups that may confer diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
Molecular Structure
The compound features a chloro and methoxy substitution on a phenyl ring, combined with a triazaspiro structure and an acetamide functional group. This arrangement suggests enhanced reactivity and biological activity due to the presence of both electron-withdrawing and donating groups.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities:
- Anti-inflammatory Activity : Similar compounds have been reported as potent inhibitors of phosphodiesterase 4 (PDE4), which is crucial in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Properties : The presence of the phenoxy-acetamide scaffold in related compounds has demonstrated antimicrobial activities, suggesting potential efficacy against various pathogens .
- Anticancer Effects : Compounds with similar structural motifs have shown promise in anticancer research, indicating potential applications in oncology .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthetic routes are not extensively documented, general methods include:
- Formation of the Triazaspiro Framework : This may involve cyclization reactions that create the spiro structure.
- Substitution Reactions : Chloro and methoxy groups can be introduced via electrophilic aromatic substitution methods.
- Acetamide Formation : The final step usually involves acylation reactions to attach the acetamide group.
Case Studies and Research Findings
Research has highlighted several case studies that illustrate the biological activity of compounds similar to this compound:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Hsieh et al., 2012 | Pyridazinone Derivative | Antidiabetic | Showed significant reduction in blood glucose levels in diabetic models. |
| Rani et al., 2014 | Phenoxy-acetamide | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophages. |
| Berest et al., 2011 | Chalcone Derivative | Antimicrobial | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : By targeting specific enzymes such as PDE4, the compound may modulate inflammatory pathways effectively.
- Interaction with Cellular Receptors : The compound may act on G protein-coupled receptors (GPCRs), influencing various signaling pathways linked to inflammation and cell proliferation .
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Structural and Functional Insights
Spiro Ring Variations: The target compound and most analogs feature a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core.
Substituent Effects :
- Acetamide Side Chain :
- Chloro and methoxy groups (target compound) enhance lipophilicity compared to methyl (G610-0193) or ethyl (G610-0224) groups. Bromo/fluoro substitutions (G610-0147) increase molecular weight and polarizability .
- Spiro Core Modifications :
- The 2-phenyl group in the target compound is conserved in most analogs. Replacement with a 3-fluorophenyl (VU0364739) or dimethoxybenzoyl (Compound 5) introduces steric and electronic changes critical for enzyme inhibition .
Biological Activity: Mycobacterial Lpd Inhibition: Compound 5 () demonstrates that bulky substituents (e.g., dimethoxybenzoyl) improve binding to Mtb Lpd, highlighting the importance of hydrophobic interactions . Phospholipase D Inhibition: VU0364739 and VU02 () show that naphthalene/quinoline side chains enhance potency against PLD, likely through π-π stacking with aromatic residues .
Physicochemical Properties :
- The target compound’s logP (~4.6) aligns with analogs like G610-0193 (logP 4.616), suggesting favorable membrane permeability. Higher logP values correlate with increased sp³ character (e.g., cyclohexyl in ) but may reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
